molecular formula C18H16N2O2 B3349880 2,5-Bis(4-methoxyphenyl)pyrazine CAS No. 24294-82-4

2,5-Bis(4-methoxyphenyl)pyrazine

Cat. No.: B3349880
CAS No.: 24294-82-4
M. Wt: 292.3 g/mol
InChI Key: QEUDPICOWDVQTH-UHFFFAOYSA-N
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Description

2,5-Bis(4-methoxyphenyl)pyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenyl)pyrazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the pyrazine ring to dihydropyrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(4-methoxyphenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The methoxy groups enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-methoxyphenyl)pyrazine is unique due to the presence of methoxy groups, which enhance its solubility, reactivity, and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,5-bis(4-methoxyphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-20-18(12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUDPICOWDVQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489836
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24294-82-4
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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